molecular formula C17H13FN4 B6186561 N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine CAS No. 2624135-71-1

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine

Cat. No.: B6186561
CAS No.: 2624135-71-1
M. Wt: 292.3
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Description

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine: is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a benzyl group attached to a pyrimido[4,5-b]indole core with a fluorine atom at the 7th position and an amine group at the 4th position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available indole derivatives or pyrimido[4,5-b]indole precursors.

  • Reaction Steps: The process involves multiple steps, including halogenation, benzyl group introduction, and amine functionalization.

  • Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to control the reaction environment.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents replace existing groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids.

  • Reduction Products: Amine derivatives, reduced indole structures.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It serves as a tool in biological studies, particularly in understanding enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through kinase inhibition , interfering with specific signaling pathways in cells[_{{{CITATION{{{4{Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b ... - MDPI](https://www.mdpi.com/1424-8247/13/5/89). It targets enzymes involved in cell growth and proliferation, making it a candidate for anticancer drugs[{{{CITATION{{{_4{Exploring Kinase Inhibition Properties of 9H-pyrimido5,4-b ... - MDPI.

Comparison with Similar Compounds

  • 7-Chloro-9H-pyrimido[4,5-b]indol-4-amine

  • 9H-pyrimido[5,4-b]indol-4-amine derivatives

  • Tofacitinib (a JAK inhibitor)

Uniqueness: N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine stands out due to its specific fluorine substitution, which can significantly alter its biological activity and binding affinity compared to its chloro or non-fluoro analogs.

Properties

CAS No.

2624135-71-1

Molecular Formula

C17H13FN4

Molecular Weight

292.3

Purity

95

Origin of Product

United States

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